![molecular formula C20H20BrN5O2 B3413766 5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide CAS No. 946268-29-7](/img/structure/B3413766.png)

5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide

Descripción general

Descripción

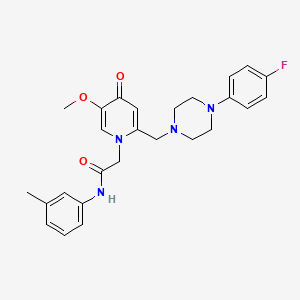

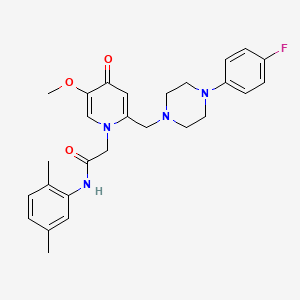

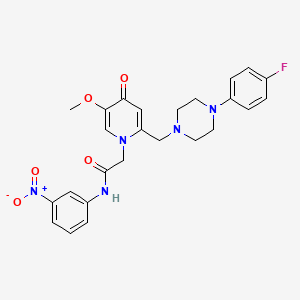

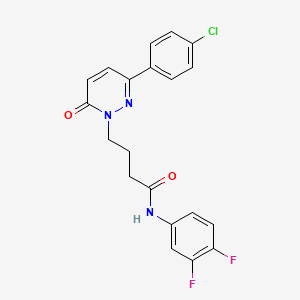

The compound “5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, an amide group, and a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it would likely be a rigid, planar molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromine atoms could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents .Mecanismo De Acción

Target of Action

The primary target of TCMDC-124708, also known as 5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein synthesis within the parasite, making it a promising target for antimalarial drugs .

Mode of Action

TCMDC-124708 inhibits protein translation by interacting with PfAsnRS . It acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-124708 adduct that inhibits PfAsnRS . This unique mechanism, referred to as “reaction hijacking,” is less susceptible in human AsnRS, contributing to the compound’s selectivity .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124708 disrupts the protein synthesis pathway in Plasmodium falciparum, leading to the activation of the amino acid starvation response . This disruption of protein synthesis is detrimental to the parasite, affecting its growth and survival .

Pharmacokinetics

Its potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development suggest favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of TCMDC-124708’s action include the inhibition of protein synthesis, activation of the amino acid starvation response, and ultimately, the death of the Plasmodium falciparum parasite .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide is its specificity for PKB/Akt, making it a valuable tool for studying the role of this signaling molecule in various cellular processes. However, its selectivity can also be a limitation, as it may not be effective against cancer cells that do not overexpress PKB/Akt. In addition, the synthesis of this compound can be complex and time-consuming, making it difficult to obtain large quantities for use in experiments.

Direcciones Futuras

There are several potential future directions for research involving 5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide. One area of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and increased potency against cancer cells. Another potential direction is the investigation of the role of PKB/Akt in other diseases, such as diabetes and cardiovascular disease. Finally, the use of this compound as a tool for studying the role of PKB/Akt in various cellular processes, such as cell migration and invasion, could provide valuable insights into the mechanisms underlying these processes.

Aplicaciones Científicas De Investigación

5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of PKB/Akt, a key signaling molecule that plays a critical role in cell growth, survival, and metabolism. PKB/Akt is frequently overexpressed in cancer cells, leading to increased cell proliferation and resistance to chemotherapy. Inhibition of PKB/Akt activity by this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic target for cancer treatment.

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN5O2/c1-13-12-18(26-10-2-3-11-26)25-20(22-13)24-15-6-4-14(5-7-15)23-19(27)16-8-9-17(21)28-16/h4-9,12H,2-3,10-11H2,1H3,(H,23,27)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYHKGGGKBVGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3413684.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B3413711.png)

![ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B3413718.png)

![4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3413723.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413727.png)

![5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413733.png)

![N-(3-bromophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413749.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413759.png)

![4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3413773.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide](/img/structure/B3413777.png)